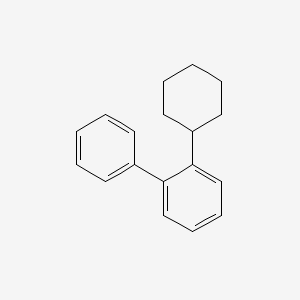

2-Cyclohexylbiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

10470-01-6 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-cyclohexyl-2-phenylbenzene |

InChI |

InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |

InChI Key |

GRZJZRHVJAXMRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexylbiphenyl and Its Analogues

Modern Approaches to Aryl-Cyclohexyl Coupling Reactions

The formation of the carbon-carbon bond between an aryl and a cyclohexyl group is the key step in the synthesis of 2-cyclohexylbiphenyl. Modern organic synthesis has provided a variety of powerful catalytic methods to achieve this transformation with high efficiency and control.

Catalytic Cross-Coupling Strategies for 2-Cyclohexylbiphenyl Scaffolds

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. sigmaaldrich.com Several of these reactions have been adapted for the synthesis of 2-cyclohexylbiphenyl and its analogues.

One of the most prominent methods is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. rsc.orgwikipedia.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of starting materials. rsc.org For the synthesis of 2-cyclohexylbiphenyl, this would typically involve the coupling of a 2-halobiphenyl derivative with a cyclohexylboronic acid or its ester. The efficiency of the Suzuki-Miyaura coupling is often dependent on the choice of catalyst, ligand, and base. rsc.org

The Negishi coupling provides another powerful route, utilizing organozinc reagents which are coupled with aryl halides under palladium or nickel catalysis. msu.eduorganic-chemistry.org This method is particularly useful for its high functional group tolerance. acs.org For instance, functionalized cyclohexylzinc reagents can be coupled with various aryl iodides to produce substituted cyclohexylbiphenyls. acs.org The use of specific ligands, such as Ruphos, can lead to high diastereoselectivity in these reactions. acs.org

Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative to palladium-based systems. mdpi.com These reactions can effectively couple alkyl Grignard reagents, such as cyclohexylmagnesium bromide, with aryl halides or sulfonates. mdpi.com

Below is a table summarizing key catalytic cross-coupling reactions applicable to the synthesis of 2-cyclohexylbiphenyl scaffolds.

| Cross-Coupling Reaction | Aryl Component | Cyclohexyl Component | Catalyst/Ligand System (Example) | Key Advantages |

| Suzuki-Miyaura Coupling | Aryl halide (e.g., 2-bromobiphenyl) | Cyclohexylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mild conditions, high functional group tolerance, commercial availability of reagents. rsc.orgwikipedia.org |

| Negishi Coupling | Aryl halide (e.g., 2-iodobiphenyl) | Cyclohexylzinc halide | Pd₂(dba)₃, Ruphos | High functional group tolerance, high diastereoselectivity with appropriate ligands. organic-chemistry.orgacs.org |

| Iron-Catalyzed Coupling | Aryl halide or sulfonate | Cyclohexyl Grignard reagent | FeCl₃ | Economical, environmentally friendly. mdpi.com |

Stereoselective Synthetic Pathways to Cyclohexyl-Substituted Biphenyls

The synthesis of specific stereoisomers of cyclohexyl-substituted biphenyls is often crucial for their application in areas like medicinal chemistry and chiral materials. a2bchem.com This requires synthetic methods that can control the spatial arrangement of substituents on the cyclohexyl ring.

Diastereoselective cross-coupling reactions have been developed to achieve this control. acs.org For example, Pd-catalyzed Negishi cross-coupling reactions using functionalized 2-, 3-, and 4-substituted cyclohexylzinc reagents can proceed with high diastereoselectivity. acs.org The stereochemical outcome is often dictated by the thermodynamic preference for the intermediate palladium complex to have the bulky palladium moiety in an equatorial position on the cyclohexyl ring. acs.org The use of specific ligands, like Ruphos, and additives such as LiCl and N-ethylpyrrolidone (NEP) can significantly enhance the diastereoselectivity. acs.org

Asymmetric hydrogenation is another powerful tool for establishing stereocenters on the cyclohexyl ring. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones can produce chiral ketones with high enantioselectivity. researchgate.net These chiral ketones can then be further transformed into cyclohexyl-fused systems. researchgate.net

The following table highlights some approaches to stereoselective synthesis:

| Method | Key Principle | Catalyst/Reagent (Example) | Stereochemical Control |

| Diastereoselective Negishi Coupling | Thermodynamic preference for equatorial substitution on the cyclohexyl ring. acs.org | Pd₂(dba)₃, Ruphos, LiCl, NEP | High diastereoselectivity. acs.org |

| Asymmetric Hydrogenation | Use of a chiral catalyst to create stereocenters during the reduction of a prochiral substrate. researchgate.net | Ir-catalyst | High enantioselectivity. researchgate.net |

Annulation and Ring-Forming Reactions for Cyclohexylbiphenyl Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, provide an alternative and powerful strategy for constructing cyclohexylbiphenyl systems. scribd.commdpi.com These reactions can build the cyclohexyl ring directly onto a biphenyl (B1667301) precursor.

The Robinson annulation is a classic example of a ring-forming reaction that creates a six-membered ring through a sequence of a Michael addition and an aldol (B89426) condensation. scribd.com While traditionally used for the synthesis of cyclohexenones, modifications of this reaction could potentially be applied to biphenyl-containing substrates to construct the cyclohexyl ring.

More modern catalytic annulation reactions offer greater efficiency and selectivity. mdpi.com For example, palladium-catalyzed annulation reactions have been developed for the synthesis of various carbocyclic and heterocyclic systems. rsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Radical cyclization reactions can also be employed to form the cyclohexyl ring. nih.gov These reactions involve the generation of a radical species that then undergoes an intramolecular cyclization to form the desired ring system.

Derivatization Strategies for 2-Cyclohexylbiphenyl Compounds

Once the core 2-cyclohexylbiphenyl scaffold is synthesized, its properties can be fine-tuned through various derivatization reactions. These modifications can be targeted at either the biphenyl moiety or the cyclohexyl ring, allowing for the exploration of structure-activity relationships and the development of new materials.

Functionalization of the Biphenyl Moiety in 2-Cyclohexylbiphenyl Derivatives

The biphenyl unit of 2-cyclohexylbiphenyl is susceptible to a range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. pearson.compearson.com The position of substitution is directed by the activating and ortho, para-directing nature of the phenyl substituent. pearson.compearson.com

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide or N-bromosuccinimide.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. rsc.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Furthermore, modern C-H functionalization techniques offer a direct way to introduce new bonds to the biphenyl system without the need for pre-functionalized starting materials. nih.gov For instance, nitrile-directed meta-C-H functionalization of biphenyl derivatives has been achieved using a palladium catalyst with a modified 2-pyridone ligand. nih.gov

Modifications of the Cyclohexyl Ring in 2-Cyclohexylbiphenyl Analogues

The cyclohexyl ring can also be modified to introduce new functional groups and alter the steric and electronic properties of the molecule.

One approach is the introduction of substituents during the synthesis of the cyclohexyl ring itself, for example, by using substituted starting materials in a Robinson annulation or a Diels-Alder reaction.

Alternatively, existing functional groups on the cyclohexyl ring can be transformed. For example, a ketone on the cyclohexyl ring can be reduced to an alcohol, which can then be further functionalized. nih.gov The use of stereoselective reducing agents can allow for the control of the stereochemistry of the resulting alcohol.

The introduction of unsaturation into the cyclohexyl ring to form a cyclohexene (B86901) or cyclohexadiene can also be a valuable modification, potentially opening up further avenues for functionalization through reactions like epoxidation or dihydroxylation.

The following table provides examples of derivatization strategies:

| Target Moiety | Reaction Type | Reagent/Catalyst (Example) | Introduced Functional Group |

| Biphenyl | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | -NO₂ |

| Biphenyl | C-H Functionalization | Pd(OAc)₂ / 2-pyridone ligand | Olefin, Acyl, Halogen |

| Cyclohexyl | Reduction of Ketone | LiAlH₄ | -OH |

| Cyclohexyl | Wittig Reaction | Wittig reagent | Alkene |

| Biphenyl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |

Synthesis of Poly(cyclohexylbiphenyl) Analogues and Related Oligomers

The synthesis of polymers and oligomers incorporating the cyclohexylbiphenyl moiety is a field of interest for developing materials with specific thermal and electronic properties. Research has focused on various polymerization techniques to create these advanced materials, with vinylbiphenyl derivatives being common monomers. These monomers serve as close structural analogues to a hypothetical cyclohexylbiphenyl monomer, providing valuable insights into the properties of polymers with this structural unit. Methodologies such as anionic, free-radical, and condensation polymerizations have been effectively employed.

Anionic Polymerization of 4-Vinylbiphenyl (B1584822)

Anionic polymerization is a chain-growth polymerization method that proceeds via an anionic active center. This technique is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The synthesis of poly(4-vinylbiphenyl), a direct analogue of poly(cyclohexylbiphenyl), has been successfully achieved through this method. The process involves the initiation of the 4-vinylbiphenyl monomer using a suitable anionic initiator.

The resulting poly(4-vinylbiphenyl) is soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), and toluene. polymersource.ca The properties of the polymer, such as its glass transition temperature (Tg), are dependent on its molecular weight.

Table 1: Properties of Poly(4-vinylbiphenyl) Synthesized by Anionic Polymerization polymersource.ca

| Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |

| 9,500 | - | 105 |

| 30,000 | 1.4 | 135 |

| 75,500 | - | 141 |

Data sourced from a product specification sheet for Poly(4-vinyl biphenyl). polymersource.ca

Free-Radical Polymerization of Vinylbiphenyl Derivatives

Free-radical polymerization offers a versatile method for synthesizing a wide range of polymers. This technique has been applied to vinylbiphenyl derivatives to create polymers with tailored properties. For instance, 4-pentafluorophenyloxy-4'-vinylbiphenyl has been polymerized using azobisisobutyronitrile (AIBN) as a free-radical initiator. kpi.ua This approach demonstrates the synthesis of poly(vinylbiphenyl) analogues with significant substitutions.

The polymerization is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. The resulting polymers are generally soluble in common organic solvents and exhibit high thermal stability. kpi.ua Copolymerization of these monomers with others, such as methylacrylate, allows for the fine-tuning of properties like the glass transition temperature. kpi.ua

Table 2: Characterization Data for the Homopolymer of 4-pentafluorophenyloxy-4'-vinylbiphenyl kpi.ua

| Property | Value |

| Glass Transition Temperature (Tg) | >100 °C |

| Thermal Stability | High |

Characterization performed using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). kpi.ua

Gilch Polymerization for Biphenyl-Containing Polymers

Gilch polymerization is a type of condensation polymerization used to synthesize poly(p-phenylenevinylene)s (PPVs) and their derivatives. This method has been adapted to incorporate biphenyl units into the polymer backbone. An example is the polymerization of a monomer like 1,4-bis(bromomethyl)-2,5-bis(trifluoromethyl)-[1,1'-biphenyl] (BTBB). rsc.org

The polymerization is typically carried out in a solvent such as N,N-dimethylformamide (DMF) with a strong base like potassium tert-butoxide. The resulting polymer, in this case, a poly(biphenylenevinylene) derivative, can exhibit high molecular weight. The solubility of these polymers is highly dependent on their specific structure. rsc.org

Table 3: Molecular Weight Data for a Poly(biphenylenevinylene) Derivative from a Biphenyl Monomer rsc.org

| Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| PBPV-1 | 149,000 | 2.19 |

Molecular weight determined by Size Exclusion Chromatography (SEC). rsc.org

Mechanistic Investigations of Reactions Involving 2 Cyclohexylbiphenyl

Elucidation of Reaction Mechanisms in 2-Cyclohexylbiphenyl Synthesis

The synthesis of 2-cyclohexylbiphenyl can be achieved through several established organic reactions, with cross-coupling and electrophilic aromatic substitution methods being the most prominent. The elucidation of the mechanisms of these reactions is critical for optimizing reaction conditions and maximizing yields.

One of the most effective methods for synthesizing 2-cyclohexylbiphenyl is the Suzuki-Miyaura coupling. byjus.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. numberanalytics.comwikipedia.org For the synthesis of 2-cyclohexylbiphenyl, this would typically involve the reaction of 2-cyclohexylphenylboronic acid with a halobenzene or, conversely, phenylboronic acid with a 1-halo-2-cyclohexylbenzene.

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three primary steps: byjus.comnumberanalytics.comnumberanalytics.com

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (e.g., 1-bromo-2-cyclohexylbenzene) to a palladium(0) catalyst. This step, often the rate-determining one, forms a palladium(II) intermediate, where the palladium has inserted into the carbon-halogen bond. byjus.comlibretexts.org

Transmetalation: In this step, the organoboron compound (e.g., phenylboronic acid) reacts with the palladium(II) complex. wikipedia.org A base is required to activate the organoboron species, forming a borate (B1201080) complex which then transfers its organic group (the phenyl group) to the palladium center, displacing the halide. byjus.com

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic groups (the 2-cyclohexylphenyl and the phenyl) are coupled together to form the 2-cyclohexylbiphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comnumberanalytics.com

The following table summarizes the key steps in the Suzuki-Miyaura synthesis of 2-cyclohexylbiphenyl.

Table 1: Mechanistic Steps of Suzuki-Miyaura Coupling for 2-Cyclohexylbiphenyl Synthesis| Step | Description | Reactants | Catalyst State | Intermediate/Product |

|---|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. | 1-Halo-2-cyclohexylbenzene + Pd(0) | Pd(0) → Pd(II) | [2-Cyclohexylphenyl]-Pd(II)-X Complex |

| Transmetalation | The organic group from the activated organoboron compound replaces the halide on the Pd(II) center. | [2-Cyclohexylphenyl]-Pd(II)-X + Phenylboronic Acid + Base | Pd(II) | [2-Cyclohexylphenyl]-Pd(II)-[Phenyl] Complex |

| Reductive Elimination | The two organic groups are expelled from the Pd center, forming a C-C bond and regenerating the catalyst. | [2-Cyclohexylphenyl]-Pd(II)-[Phenyl] | Pd(II) → Pd(0) | 2-Cyclohexylbiphenyl + Pd(0) |

Another classical method for forming C-C bonds on aromatic rings is the Friedel-Crafts reaction. mt.comopenstax.org The Friedel-Crafts alkylation of biphenyl (B1667301) with a cyclohexyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can produce 2-cyclohexylbiphenyl. The mechanism involves the generation of an electrophile from the cyclohexyl halide. mt.com

The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the cyclohexyl halide to generate a carbocation or a highly polarized carbocation-like complex. mt.comwikipedia.org

Electrophilic Attack: The electron-rich biphenyl ring acts as a nucleophile, attacking the cyclohexyl carbocation. This attack disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the cyclohexyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.comwikipedia.org

It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which can complicate the synthesis and lead to a mixture of products. openstax.orgmasterorganicchemistry.com

Stereochemical Outcomes and Mechanistic Rationalization in 2-Cyclohexylbiphenyl Formation

The stereochemical outcome of a reaction is a direct consequence of its mechanism. numberanalytics.com When synthesizing derivatives of 2-cyclohexylbiphenyl or when the cyclohexane (B81311) ring contains stereocenters, understanding the stereochemical implications of the chosen synthetic route is paramount.

In Suzuki-Miyaura couplings, the reaction generally proceeds with retention of configuration at the carbon centers of both the organoboron compound and the organohalide. wikipedia.org If an optically active, stereochemically defined cyclohexylphenylboronic acid were used, the stereochemistry would be expected to be preserved in the final 2-cyclohexylbiphenyl product. This stereospecificity is a result of the concerted nature of the key steps in the catalytic cycle. However, the isomerization of the cis-palladium complex to the more stable trans-complex after oxidative addition is a crucial factor that influences the final stereochemical arrangement. wikipedia.org

In contrast, the stereochemical outcome of Friedel-Crafts alkylation is less predictable due to the involvement of carbocation intermediates. openstax.org If a chiral cyclohexyl halide is used, the formation of a planar sp²-hybridized carbocation intermediate would lead to the loss of stereochemical information. The subsequent attack by the aromatic ring can occur from either face of the planar carbocation, typically resulting in a racemic or near-racemic mixture of enantiomers if a new stereocenter is formed. numberanalytics.com

Furthermore, the potential for carbocation rearrangements, such as hydride or alkyl shifts, can lead to products with a different carbon skeleton altogether, a common issue in Friedel-Crafts alkylations. openstax.orgmasterorganicchemistry.com For example, the reaction of benzene (B151609) with 1-chloro-2,2-dimethylpropane (B1207488) results in (1,1-dimethylpropyl)benzene due to an alkyl shift in the intermediate carbocation. openstax.org

The following table contrasts the typical stereochemical outcomes for the two main synthetic routes to 2-cyclohexylbiphenyl.

Table 2: Stereochemical Outcomes in 2-Cyclohexylbiphenyl Synthesis| Reaction Type | Key Intermediate | Typical Stereochemical Outcome | Mechanistic Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organopalladium(II) complex | Retention of configuration | Concerted oxidative addition and reductive elimination steps prevent loss of stereochemical integrity. wikipedia.org |

| Friedel-Crafts Alkylation | Carbocation | Racemization / Rearrangement | Formation of a planar carbocation allows for nucleophilic attack from either side, and rearrangements to more stable carbocations are common. openstax.org |

Electron Transfer and Radical Chemistry in 2-Cyclohexylbiphenyl Transformations

Transformations involving 2-cyclohexylbiphenyl can also proceed through pathways involving electron transfer and radical intermediates. numberanalytics.com These reactions are distinct from the polar, ionic mechanisms of Suzuki and Friedel-Crafts reactions and are often initiated by light (photochemistry) or radical initiators. numberanalytics.comlibretexts.org

A radical reaction typically involves three phases: numberanalytics.com

Initiation: The formation of radical species, often through the homolytic cleavage of a weak bond by heat or light. libretexts.org

Propagation: A series of steps where a radical reacts with a stable molecule to generate a new radical, continuing the chain reaction. numberanalytics.com

Termination: The destruction of radicals, usually by the combination of two radical species. numberanalytics.com

In the context of 2-cyclohexylbiphenyl, radical chemistry could be involved in derivatization reactions. For example, hydrogen atom abstraction from the cyclohexyl ring can generate a carbon-centered radical. This radical could then undergo further reactions, such as addition to an alkene or reaction with molecular oxygen. libretexts.org

Electron transfer (ET) processes can also initiate radical formation. bhu.ac.inlibretexts.org A single-electron transfer (SET) from a donor molecule to an acceptor can generate a radical ion pair. Research on derivatives such as N-((1R,2R)-2-(2-bromophenyl)cyclohexyl)biphenyl-2-amine has pointed to the role of amine radical cations as key intermediates in certain cascade reactions, which can be triggered by photoinduced electron transfer. scispace.com Similarly, electron donor-acceptor (EDA) complexes can facilitate the breaking of C-H bonds to form carbon radicals. sioc-journal.cn

The strong electron-withdrawing or electron-donating character of substituents on the biphenyl ring system can facilitate electron transfer. uniroma2.it For instance, acid-stimulated N-N bond cleavage in bicarbazole derivatives can generate a biradical intermediate that engages in electron transfer disproportionation, forming stable radical cations and reduced species. rsc.org While not directly involving 2-cyclohexylbiphenyl, this illustrates how electron transfer can be regulated in related aromatic systems.

Transition State Analysis in 2-Cyclohexylbiphenyl Derivatization Reactions

Understanding the mechanism of a chemical reaction at the most fundamental level requires the characterization of its transition state—the highest energy point along the reaction coordinate. github.io Due to their transient nature, transition states are incredibly difficult to observe experimentally. Therefore, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing transition states in derivatization reactions. nih.govarxiv.org

For a hypothetical derivatization of 2-cyclohexylbiphenyl, such as a palladium-catalyzed C-H arylation, computational chemists would model the entire reaction pathway. nih.gov This involves calculating the geometries and energies of the reactants, intermediates, products, and, most importantly, the transition states connecting them. researchgate.netresearchgate.net Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are employed to locate the saddle point geometry of the transition state. github.io

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this structure indeed connects the intended reactants and products on the potential energy surface. github.io The calculated activation energy (the energy difference between the reactants and the transition state) provides crucial information about the reaction kinetics.

Mechanistic studies on related Pd-catalyzed C-H arylation reactions have used these computational techniques to provide evidence for complex mechanisms. nih.gov For instance, analysis of the arylation with diaryliodonium salts suggested that the turnover-limiting step is the oxidation of a dimeric palladium catalyst, implicating a bimetallic high-oxidation-state palladium species as the key transition state. nih.gov Similarly, DFT calculations have been used to determine the interactions and energies of transition complexes in nickel-catalyzed amidation reactions. nih.gov

This type of computational analysis allows for the rationalization of observed selectivity and reactivity. By comparing the energies of different possible transition states (e.g., for ortho-, meta-, or para-substitution), chemists can predict the most likely outcome of a reaction and design catalysts or substrates to favor a desired product. mdpi.comresearchgate.net

The following table lists computational methods commonly used in transition state analysis.

Table 3: Computational Methods for Transition State Analysis| Method | Purpose | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure and energy of molecular systems. | Geometries of stationary points (reactants, products, intermediates, transition states), reaction energies, and activation barriers. nih.gov |

| QST2 / QST3 | Locates the transition state structure on the potential energy surface. | The specific geometry of the molecule at the highest point of the energy barrier. github.io |

| Intrinsic Reaction Coordinate (IRC) | Maps the minimum energy path connecting a transition state to its corresponding reactants and products. | Confirms that a located transition state correctly links the desired species. github.io |

| Kinetic Isotope Effect (KIE) Calculation | Predicts the change in reaction rate upon isotopic substitution. | Provides insight into bond-breaking/forming events in the rate-determining step, helping to validate a proposed mechanism. researchgate.net |

Catalytic Applications and Ligand Design Incorporating 2 Cyclohexylbiphenyl Motifs

2-Cyclohexylbiphenyl as a Ligand Scaffold in Organometallic Catalysis

The 2-cyclohexylbiphenyl moiety serves as a foundational structure for a class of ligands that have found significant use in organometallic catalysis. nih.gov These ligands, often phosphine (B1218219) derivatives, are instrumental in fine-tuning the electronic and steric properties of metal catalysts. ethz.ch The biphenyl (B1667301) unit's axial chirality, arising from hindered rotation around the C-C single bond connecting the two phenyl rings, is a key feature that can be exploited in asymmetric catalysis. The bulky cyclohexyl group plays a crucial role in establishing this chirality and in creating a defined chiral pocket around the metal center.

The design of chiral ligands based on the 2-cyclohexylbiphenyl scaffold is guided by several key principles aimed at maximizing stereocontrol in catalytic reactions. A primary consideration is the creation of a well-defined and sterically demanding chiral environment. nih.gov The atropisomeric biphenyl unit, where rotation around the aryl-aryl bond is restricted, is a common and effective source of chirality. The strategic placement of the bulky cyclohexyl group at the 2-position of one of the phenyl rings is a cornerstone of this design, as it effectively hinders free rotation and locks the biphenyl into a specific chiral conformation.

Further modifications to the ligand structure allow for fine-tuning of its steric and electronic properties. irb.hr This modularity is a significant advantage, enabling the synthesis of a library of ligands with varying characteristics to screen for optimal performance in a specific catalytic transformation. For instance, the introduction of different phosphine groups at the 2'-position of the second phenyl ring allows for the modulation of the ligand's electronic properties and its coordination to the metal center. The choice of substituents on the phosphine, such as alkyl or aryl groups, can also influence the steric environment around the metal.

The concept of C2 symmetry, while historically dominant in ligand design, is not always a prerequisite for effective enantiocontrol. nih.gov In fact, non-symmetrical ligands, like many derived from 2-cyclohexylbiphenyl, can offer unique advantages by creating more complex and specific interactions with the substrate. nih.gov The development of these ligands often relies on a combination of rational design based on mechanistic understanding and empirical screening of ligand libraries. utexas.edu

Ligands incorporating the 2-cyclohexylbiphenyl framework have demonstrated significant utility in a range of asymmetric catalytic reactions. sioc-journal.cn The inherent chirality and steric bulk of these ligands effectively transfer stereochemical information to the catalytic center, enabling the synthesis of enantiomerically enriched products. snnu.edu.cn These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity.

A notable application of these ligands is in asymmetric hydrogenation, a powerful method for the synthesis of chiral compounds. The well-defined chiral pocket created by the 2-cyclohexylbiphenyl-based ligand around a metal center, such as rhodium or ruthenium, can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity. nih.gov

Furthermore, these ligands have been successfully employed in asymmetric carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures. beilstein-journals.org For example, in conjugate addition reactions, the chiral catalyst can control the stereoselective addition of a nucleophile to an α,β-unsaturated compound, establishing a new stereocenter with high fidelity. researchgate.net The ability to fine-tune the ligand structure allows for the optimization of the catalyst for a specific substrate and reaction, maximizing both yield and enantiomeric excess. mdpi.com The development of such catalytic systems continues to be an active area of research, driven by the demand for efficient and selective methods for the synthesis of chiral molecules. nih.gov

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. numberanalytics.com This allows for high catalyst activity and selectivity under mild reaction conditions due to the well-defined nature of the active sites and the ease of catalyst modification. ethz.chlkouniv.ac.in Ligands derived from 2-cyclohexylbiphenyl are particularly well-suited for homogeneous catalysis, where their solubility and ability to create a specific molecular environment around a metal center are advantageous. rug.nl

The success of these systems lies in the ability to precisely tune the steric and electronic properties of the catalyst by modifying the ligand structure. lkouniv.ac.in For instance, in reactions like hydroformylation or hydrocyanation, the choice of phosphine substituents on the 2-cyclohexylbiphenyl scaffold can influence the regioselectivity and enantioselectivity of the transformation. nih.gov The biphasic catalysis approach, where the catalyst resides in a separate phase from the product, offers a solution to the challenge of catalyst separation and recycling in homogeneous systems. uclouvain.be

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (liquid/gas) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid/gas reactants) |

| Temperature | Generally lower temperatures | Often requires higher temperatures |

| Selectivity | High selectivity due to well-defined active sites | Lower selectivity due to less defined active sites |

| Catalyst Separation | Often difficult and expensive | Generally straightforward |

| Catalyst Recycling | Can be challenging and costly | Typically simpler |

| Active Site | Well-defined, often single metal atoms with ligands | Poorly defined, can be a small percentage of the material surface |

| Modification | Relatively easy to tune steric and electronic properties | More difficult to modify systematically |

While 2-cyclohexylbiphenyl-based ligands are predominantly used in homogeneous catalysis, strategies exist to immobilize these catalysts onto solid supports, thereby creating heterogeneous catalysts. uclouvain.be This process, known as heterogenization, aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. ethz.ch

One approach involves anchoring the ligand to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). wiley-vch.de The 2-cyclohexylbiphenyl ligand can be functionalized with a reactive group that allows for covalent attachment to the support material. The resulting supported catalyst can then be used in a packed-bed reactor or easily filtered from the reaction mixture.

Catalytic Activity of 2-Cyclohexylbiphenyl Derivatives in Organic Transformations

Derivatives of 2-cyclohexylbiphenyl, particularly those functionalized with phosphine groups, have emerged as highly effective ligands in a variety of metal-catalyzed organic transformations. Their unique steric and electronic properties, stemming from the bulky cyclohexyl group and the tunable biphenyl backbone, allow for precise control over the reactivity and selectivity of the catalytic system.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. chalmers.se Catalytic methods for C-C bond formation are of paramount importance, and ligands based on 2-cyclohexylbiphenyl have played a significant role in advancing this field. arkat-usa.orgrsc.org

The use of these ligands can also influence the regioselectivity and stereoselectivity of the reaction. For instance, in the hydrocyanation of alkenes, a nickel catalyst bearing a 2-cyclohexylbiphenyl-based phosphine ligand can direct the addition of the cyanide group to a specific carbon atom of the double bond. acs.org Furthermore, in asymmetric C-C bond-forming reactions, the chiral environment created by these ligands can induce high levels of enantioselectivity, providing access to valuable chiral building blocks. researchgate.netnih.gov

Table 2: Examples of Carbon-Carbon Bond Formation Reactions Catalyzed by Systems with 2-Cyclohexylbiphenyl-based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Key Advantage of Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | 2-Cyclohexylbiphenyl-phosphine | Enhanced catalyst stability and activity |

| Stille Coupling | Palladium | 2-Cyclohexylbiphenyl-phosphine | Promotes reductive elimination, increasing efficiency. mdpi.com |

| Asymmetric Conjugate Addition | Nickel | Chiral 2-Cyclohexylbiphenyl-phosphine | High enantioselectivity in forming new stereocenters. researchgate.net |

Functional Group Interconversions

The 2-cyclohexylbiphenyl scaffold is a cornerstone in the design of bulky, electron-rich phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions, a critical class of functional group interconversions. These ligands, most notably from the Buchwald group, are instrumental in facilitating the formation of carbon-heteroatom and carbon-carbon bonds with high efficiency and broad functional group tolerance. sigmaaldrich.comnih.govacs.orgnih.gov

The utility of palladium catalysts supported by ligands incorporating the 2-cyclohexylbiphenyl motif, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), extends to a variety of functional group interconversions. pnas.org These catalyst systems are particularly renowned for their ability to couple aryl halides and pseudohalides with a wide array of nucleophiles. acs.org

A prime example of their application is in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. nih.govresearcher.life This reaction allows for the coupling of aryl halides with primary and secondary amines, a transformation that is fundamental in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netkaust.edu.samdpi.com The steric bulk and electron-donating nature of the 2-cyclohexylbiphenyl-based phosphine ligands are crucial for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aminated product. thermofishersci.in

Similarly, these catalyst systems are highly effective for the formation of C-O bonds through the coupling of aryl halides with alcohols and phenols, providing access to diaryl ethers and alkyl aryl ethers. kaust.edu.sa The functional group tolerance of these palladium-based catalysts is a significant advantage, allowing for the presence of various sensitive functional groups in the substrates without the need for protecting groups. sigmaaldrich.com

The versatility of these ligands is further demonstrated in C-S bond forming reactions, such as the thioetherification of aryl bromides and iodides. Palladium complexes with the CyPF-tBu ligand, which shares structural motifs with other biaryl phosphines, have been shown to catalyze the coupling of aryl halides with aliphatic and aromatic thiols with exceptional turnover numbers and broad scope. nih.gov

Below is a table summarizing the application of palladium catalysts with 2-cyclohexylbiphenyl-type ligands in various functional group interconversion reactions.

| Reaction Type | Coupling Partners | Ligand Example | Significance |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates + Amines | XPhos | Formation of C-N bonds for pharmaceuticals and materials. nih.govresearcher.life |

| Etherification | Aryl Halides + Alcohols/Phenols | XPhos | Synthesis of C-O bonds in complex molecules. kaust.edu.sa |

| Thioetherification | Aryl Halides + Thiols | CyPF-tBu | Creation of C-S bonds for bioactive compounds. nih.gov |

| Suzuki-Miyaura Coupling | Aryl Halides + Boronic Acids | XPhos | Formation of C-C bonds (biaryls). acs.org |

| Stille Coupling | Aryl Chlorides + Organostannanes | XPhos | Formation of C-C bonds under neutral conditions. thermofishersci.inresearchgate.net |

Photoredox Catalysis Involving 2-Cyclohexylbiphenyl Derivatives

While 2-cyclohexylbiphenyl and its simple derivatives are not typically employed as primary photocatalysts themselves, ligands derived from this scaffold, such as XPhos, are increasingly being utilized in dual catalytic systems that merge transition metal catalysis with photoredox catalysis. pnas.orgfigshare.comnih.gov This synergistic approach enables novel transformations and often proceeds under milder reaction conditions than traditional methods. nih.gov

In these dual catalytic cycles, a photocatalyst, typically an iridium or ruthenium complex or an organic dye, absorbs visible light and initiates a single-electron transfer (SET) process to generate radical intermediates. chim.itbeilstein-journals.org The palladium catalyst, bearing a 2-cyclohexylbiphenyl-based ligand, then engages with these radical species or the substrate in its own catalytic cycle to forge the desired bond.

A notable application is the photoredox/nickel dual-catalyzed cross-coupling of alkyltrifluoroborates with borylated aryl bromides. pnas.org In this system, an iridium photocatalyst promotes the formation of an alkyl radical from the alkyltrifluoroborate via a single-electron transfer process. This radical is then intercepted by a nickel complex, which may be supported by a ligand like XPhos, to facilitate the C(sp³)–C(sp²) bond formation. This method demonstrates excellent functional group tolerance. pnas.org

Another example is the dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. While this specific example mentions XPhos as a relevant ligand in the broader context of dual catalysis, it highlights the principle of combining a photoredox catalyst (e.g., Ru(bpy)₃₂) with a transition metal catalyst to enable transformations under mild, base-free conditions. nih.gov

The involvement of 2-cyclohexylbiphenyl-based ligands in photoredox-mediated reactions is an expanding area of research. These ligands are crucial for the stability and reactivity of the transition metal catalyst, which must efficiently couple with the radical intermediates generated by the photocatalyst.

The table below outlines examples of photoredox catalysis where ligands containing the 2-cyclohexylbiphenyl motif play a role.

| Reaction Type | Catalytic System | Ligand Example | Role of Ligand |

| Carboxylation of Aryl Halides | Palladium/Photoredox | XPhos | Stabilizing the palladium catalyst for CO₂ incorporation. figshare.com |

| sp³-sp² Cross-Coupling | Nickel/Photoredox | XPhos | Facilitating the coupling of alkyl radicals with aryl partners. pnas.org |

| C(sp)–H Arylation | Gold/Photoredox | (Mentioned for context) | Supporting the transition metal catalyst in a dual catalytic cycle. nih.gov |

| C(sp²)-H Arylation | Palladium/Photoredox | (Implied) | Enabling C-H functionalization under red-light irradiation. beilstein-journals.org |

Theoretical and Computational Studies of 2 Cyclohexylbiphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Cyclohexylbiphenyl. scirp.orgnumberanalytics.com These methods allow for the calculation of various molecular descriptors that provide a quantitative measure of a compound's chemical behavior.

The electronic properties of 2-Cyclohexylbiphenyl are largely influenced by the interplay between the two phenyl rings and the steric and electronic effects of the cyclohexyl group at the ortho position. The cyclohexyl group, being an alkyl group, is generally considered electron-donating, which can affect the electron density distribution across the biphenyl (B1667301) system.

Key reactivity descriptors that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, a related compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, suggesting it is a soft and highly reactive molecule. eurjchem.com

Ionization Potential (I) and Electron Affinity (A): These values relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are fundamental in understanding the molecule's behavior in redox reactions.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For chlorinated biphenyls, it has been shown that the most toxic congeners possess highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.govacs.org A similar analysis for 2-Cyclohexylbiphenyl would reveal the reactive sites, with the phenyl rings likely exhibiting regions of negative potential, making them susceptible to electrophilic attack.

A hypothetical table of calculated reactivity descriptors for 2-Cyclohexylbiphenyl, based on DFT calculations, is presented below.

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 7.5 eV | Ease of losing an electron |

| Electron Affinity (A) | 0.8 eV | Propensity to accept an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.57 eV | Measure of electrophilic character |

Molecular Dynamics Simulations of Conformational Behavior of 2-Cyclohexylbiphenyl Derivatives

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational behavior and dynamics of molecules over time. mdpi.com For 2-Cyclohexylbiphenyl and its derivatives, MD simulations can provide detailed insights into the rotational dynamics around the C-C bond connecting the two phenyl rings and the conformational flexibility of the cyclohexyl group. acs.orgresearchgate.net

The conformational landscape of biphenyl derivatives is primarily defined by the dihedral angle between the two phenyl rings. In 2-Cyclohexylbiphenyl, the bulky cyclohexyl group at the ortho position introduces significant steric hindrance, which is expected to favor a non-planar conformation. Ab initio calculations on other ortho-substituted biphenyls have shown that such substituents dictate the ground-state conformation. researchgate.net

MD simulations can explore the potential energy surface associated with the rotation around the inter-ring bond, identifying stable conformers and the energy barriers between them. mdpi.com For instance, studies on chlorinated biphenyls have utilized MD simulations to refine conformational searches and understand how substitution patterns influence conformational mobility. nih.govacs.org Similarly, MD simulations of 2-Cyclohexylbiphenyl would likely show a preferred twisted conformation with a large dihedral angle to minimize steric clash between the cyclohexyl group and the adjacent phenyl ring.

Furthermore, MD simulations can be performed in different solvents to study the effect of the environment on conformational preferences. Studies on beta-cyclodextrin (B164692) derivatives have shown that polar solvents can significantly alter their structural stability and cavity shape due to competing hydrogen bonding interactions. plos.org While 2-Cyclohexylbiphenyl is non-polar, solvent effects could still play a role in its conformational dynamics.

A comparative study on phenyl- versus cyclohexyl-terminated substituents in n-type organic semiconductors revealed that while phenyl groups engage in intermolecular C–H···π interactions leading to less dynamic motion, the cyclohexyl counterpart does not exhibit such specific interactions, resulting in more dynamic molecular motions. rsc.org This suggests that the cyclohexyl group in 2-Cyclohexylbiphenyl could lead to greater conformational flexibility compared to a phenyl substituent at the same position.

The following table illustrates hypothetical conformational data for 2-Cyclohexylbiphenyl that could be obtained from MD simulations.

| Conformational Parameter | Predicted Value (Illustrative) | Description |

| Mean Dihedral Angle | 65° | Average angle between the two phenyl rings |

| Rotational Energy Barrier | 12 kcal/mol | Energy required for rotation around the inter-ring bond |

| Predominant Cyclohexyl Conformer | Chair | Most stable conformation of the cyclohexyl ring |

Density Functional Theory (DFT) and Ab Initio Studies of Reaction Mechanisms

Density Functional Theory (DFT) and ab initio methods are instrumental in investigating the mechanisms of chemical reactions involving 2-Cyclohexylbiphenyl. mdpi.comescholarship.org These computational techniques allow for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. acs.org

For biphenyl derivatives, a variety of reactions have been studied using these methods. For example, DFT calculations have been used to elucidate the mechanism of iridium-catalyzed formal [4 + 1] cycloaddition of biphenylenes with alkenes, explaining the observed selectivity. acs.org Similarly, the mechanisms of various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann reactions, which are commonly used for the synthesis of biphenyls, have been investigated computationally. researchgate.net

In the context of 2-Cyclohexylbiphenyl, DFT studies could be employed to investigate reactions such as electrophilic aromatic substitution. The electron-donating cyclohexyl group is expected to activate the biphenyl system towards electrophilic attack. DFT calculations could predict the regioselectivity of such reactions by modeling the transition states for substitution at different positions on the phenyl rings. The calculations would likely show that positions para to the cyclohexyl group and on the unsubstituted ring are favored.

Ab initio methods have also been used to study the internal rotation of biphenyl derivatives, providing insights into the potential energy surface governing conformational changes. scispace.com Such studies on 2-Cyclohexylbiphenyl would help in understanding the energy profile of the rotation around the central C-C bond, which is a fundamental aspect of its reactivity and molecular recognition properties.

Below is an illustrative table of DFT-calculated parameters for a hypothetical electrophilic nitration reaction of 2-Cyclohexylbiphenyl.

| Reaction Parameter | Value (Illustrative) | Significance |

| Activation Energy (ortho-attack) | 25 kcal/mol | Energy barrier for substitution at the ortho position |

| Activation Energy (meta-attack) | 30 kcal/mol | Energy barrier for substitution at the meta position |

| Activation Energy (para-attack) | 22 kcal/mol | Energy barrier for substitution at the para position |

| Reaction Energy (para-product) | -15 kcal/mol | Overall energy change for the formation of the para-substituted product |

Computational Approaches to Ligand-Binding and Molecular Interactions

Computational methods are widely used to study how molecules like 2-Cyclohexylbiphenyl interact and bind with biological targets or other molecules. dergipark.org.tr Techniques such as molecular docking and molecular dynamics (MD) simulations are central to understanding these interactions at an atomic level. mdpi.com

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. plos.orgdergipark.org.tr For biphenyl-based compounds, docking studies have been crucial in drug discovery efforts. For example, docking has been used to study the binding of biphenyl ester derivatives to tyrosinase, revealing that the biphenyl moiety can penetrate the active site. plos.org Similarly, docking studies of 2-Cyclohexylbiphenyl with a hypothetical receptor would involve placing the molecule in the binding site and scoring different poses based on their interaction energies.

MD simulations can then be used to refine the docked poses and to study the stability and dynamics of the ligand-receptor complex over time. mdpi.com These simulations can reveal how the ligand and receptor adapt to each other's presence, a phenomenon known as "induced fit." Studies on polychlorinated biphenyls have used molecular dynamics to investigate their binding to nuclear receptors, showing that their docking affinity can be comparable to that of natural ligands. mdpi.com

The analysis of molecular interactions in these simulations often involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of 2-Cyclohexylbiphenyl, the phenyl rings can participate in π-π and C-H···π interactions, while the cyclohexyl group contributes to hydrophobic interactions.

The following table presents hypothetical results from a molecular docking and MD simulation study of 2-Cyclohexylbiphenyl with a model protein.

| Interaction Parameter | Value (Illustrative) | Description |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity of the ligand to the receptor |

| Key Interacting Residues | Phe, Leu, Trp | Amino acid residues in the binding site that form significant interactions |

| Root-Mean-Square Deviation (RMSD) | 1.2 Å | Measure of the stability of the ligand in the binding pocket during MD simulation |

| Predominant Interaction Types | Hydrophobic, C-H···π | The main non-covalent forces stabilizing the ligand-receptor complex |

Predictive Modeling of Chemical Reactivity and Selectivity in 2-Cyclohexylbiphenyl Systems

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. tandfonline.comnih.govchemrxiv.org These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing. epa.govrsc.org

For biphenyl derivatives, QSAR studies have been successfully applied in various contexts. For instance, 3D-QSAR models have been developed for imidazole-substituted biphenyls to predict their inhibitory activity against the CYP17 enzyme. tandfonline.comtandfonline.com These models have highlighted the importance of steric and electronic properties for activity. Similarly, QSAR models for polychlorinated biphenyls have been used to predict their bioconcentration factors based on quantum chemical descriptors like dipole moment and ionization potential. scirp.org

A predictive model for the reactivity of 2-Cyclohexylbiphenyl and its derivatives could be developed by synthesizing a series of related compounds with varying substituents and measuring their reactivity in a specific reaction. Computational descriptors (e.g., steric parameters, electronic properties, and topological indices) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with the observed reactivity.

Such a model could predict, for example, the rate of a particular reaction or the selectivity for a certain product based on the structural features of the 2-Cyclohexylbiphenyl derivative. The development of these models relies on the availability of high-quality experimental data for a diverse set of compounds.

An example of a simplified QSAR model for the reactivity of substituted 2-Cyclohexylbiphenyl derivatives is shown below.

Reactivity = c₀ + c₁(Steric Parameter) + c₂(Electronic Parameter) + c₃*(Topological Index)**

| Model Component | Description |

| Reactivity | The dependent variable, such as the logarithm of a reaction rate constant |

| Steric Parameter | A descriptor that quantifies the size and shape of substituents (e.g., Taft's Es) |

| Electronic Parameter | A descriptor that reflects the electronic influence of substituents (e.g., Hammett's σ) |

| Topological Index | A numerical value derived from the molecular graph that encodes structural information |

| c₀, c₁, c₂, c₃ | Coefficients determined by regression analysis |

Advanced Analytical Methodologies for 2 Cyclohexylbiphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for isolating and measuring the concentration of 2-Cyclohexylbiphenyl in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds like 2-Cyclohexylbiphenyl. knauer.net The development of a robust HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte, selecting appropriate chromatographic parameters, and validating the method's performance. ijprajournal.com

A typical HPLC method development for 2-Cyclohexylbiphenyl would involve the following considerations:

Column Selection: Reversed-phase columns, such as those with a C18 (octadecyl silane) stationary phase, are commonly employed for the separation of non-polar compounds like 2-Cyclohexylbiphenyl. jrespharm.comglobalresearchonline.net

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is often used. jrespharm.comglobalresearchonline.net The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. ijprajournal.com

Detection: A UV detector is frequently used, with the wavelength set to a value where 2-Cyclohexylbiphenyl exhibits strong absorbance. jrespharm.com For instance, the related compound 4-cyclohexylbiphenyl is monitored using fluorescence detection with excitation at 257 nm and emission at 320 nm. researchgate.net

Method Validation: To ensure reliability, the developed method must be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. jrespharm.comglobalresearchonline.netinnovareacademics.in

The following interactive table outlines a hypothetical set of parameters for an HPLC method for 2-Cyclohexylbiphenyl analysis, based on common practices for similar compounds.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for non-polar analytes. jrespharm.comglobalresearchonline.net |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) | A common mobile phase for reversed-phase chromatography of non-polar compounds. jrespharm.comglobalresearchonline.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Biphenyl (B1667301) systems typically absorb in this region. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25 °C | Maintained for reproducible retention times. globalresearchonline.net |

Gas Chromatography (GC) Applications in 2-Cyclohexylbiphenyl Analysis

Gas Chromatography is a highly sensitive technique well-suited for the analysis of volatile and thermally stable compounds. covalentmetrology.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the quantification and identification of 2-Cyclohexylbiphenyl. nih.gov

Key aspects of GC analysis for 2-Cyclohexylbiphenyl include:

Column Selection: A capillary column with a non-polar stationary phase, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5MS), is often suitable for separating aromatic hydrocarbons. mdpi.comoregonstate.edu

Carrier Gas: An inert gas like helium is typically used to carry the vaporized sample through the column. mdpi.com

Temperature Programming: The oven temperature is usually ramped up during the analysis to ensure the elution of compounds with different boiling points in a reasonable time. oregonstate.edu

Detection: A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons, while a Mass Spectrometer (MS) offers definitive identification based on the mass-to-charge ratio of the molecule and its fragments. covalentmetrology.comepa.gov

The table below presents a potential set of GC-MS parameters for the analysis of 2-Cyclohexylbiphenyl.

| Parameter | Condition | Rationale |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A versatile, non-polar column suitable for a wide range of organic compounds. mdpi.comoregonstate.edu |

| Carrier Gas | Helium at 1.0 mL/min | An inert and efficient carrier gas for GC. mdpi.com |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min | Allows for the separation of a mixture of compounds with varying volatilities. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information. covalentmetrology.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. nd.edu |

Spectroscopic Characterization Techniques for 2-Cyclohexylbiphenyl and its Derivatives

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Cyclohexylbiphenyl and its derivatives. nih.gov Techniques such as NMR, MS (B15284909), and UV-Visible spectroscopy each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. oxinst.com Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. slideshare.netyoutube.com

¹H NMR: The ¹H NMR spectrum of 2-Cyclohexylbiphenyl would show distinct signals for the aromatic protons of the biphenyl group and the aliphatic protons of the cyclohexyl ring. The chemical shifts, integration values (number of protons), and splitting patterns (multiplicity) of these signals provide information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org The chemical shifts of the carbon signals can help to distinguish between the aromatic carbons of the biphenyl system and the aliphatic carbons of the cyclohexyl ring.

The following table predicts the expected chemical shift regions for the different types of protons and carbons in 2-Cyclohexylbiphenyl.

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Aromatic (Biphenyl) | 7.0 - 8.0 | Protons on an aromatic ring are deshielded. |

| ¹H | Aliphatic (Cyclohexyl) | 1.0 - 2.5 | Protons on a saturated hydrocarbon ring are shielded. |

| ¹³C | Aromatic (Biphenyl) | 120 - 150 | Carbons in an aromatic system are deshielded. |

| ¹³C | Aliphatic (Cyclohexyl) | 20 - 50 | Carbons in a saturated hydrocarbon ring are shielded. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

Molecular Ion Peak (M+): The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion, which provides the molecular weight of 2-Cyclohexylbiphenyl.

Fragmentation Pattern: The molecular ion can break apart into smaller, charged fragments. chemguide.co.ukyoutube.com The pattern of these fragments is often characteristic of the compound's structure. For 2-Cyclohexylbiphenyl, common fragmentation pathways would likely involve cleavage of the bond between the two rings and fragmentation within the cyclohexyl ring. libretexts.orglibretexts.org

A summary of expected mass spectrometric data for 2-Cyclohexylbiphenyl is provided in the table below.

| Feature | Expected Value/Observation | Significance |

| Molecular Formula | C₁₈H₂₀ | |

| Molecular Weight | 236.35 g/mol | |

| Molecular Ion Peak (m/z) | 236 | Confirms the molecular weight of the compound. |

| Key Fragment Ion (m/z) | 154 (Biphenyl cation) | Indicates the loss of the cyclohexyl group. |

| Key Fragment Ion (m/z) | 83 (Cyclohexyl cation) | Indicates the loss of the biphenyl group. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uklibretexts.org This technique is particularly useful for studying compounds with conjugated π-systems, such as the biphenyl moiety in 2-Cyclohexylbiphenyl. tanta.edu.eg

The absorption of UV radiation by organic molecules is restricted to certain functional groups called chromophores, which contain valence electrons of low excitation energy. shu.ac.uktanta.edu.eg For 2-Cyclohexylbiphenyl, the biphenyl system acts as the primary chromophore.

π → π* Transitions: The biphenyl group contains a conjugated system of π electrons. The absorption of UV light can promote these electrons from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically strong and occur at specific wavelengths. shu.ac.uklibretexts.org The absorption spectrum of biphenyl itself shows a strong band around 250 nm. The presence of the cyclohexyl group may cause a slight shift in the position and intensity of this absorption band.

The expected UV-Visible absorption data for 2-Cyclohexylbiphenyl is summarized below.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | ~250 | Biphenyl ring system |

It is important to note that the solvent used can influence the position of the absorption maximum.

Method Validation Protocols for 2-Cyclohexylbiphenyl Analysis

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose. ich.orgbiopharminternational.com For the quantitative analysis of 2-Cyclohexylbiphenyl, method validation ensures that the chosen analytical technique, such as High-Performance Liquid Chromatography (HPLC), provides reliable, reproducible, and accurate data. e-jkfn.orgglobalresearchonline.net The validation process involves evaluating several key performance parameters according to established guidelines, such as those from the International Conference on Harmonization (ICH). ich.orgoup.comich.org

A comprehensive validation of an analytical method for 2-Cyclohexylbiphenyl would typically assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). e-jkfn.orgich.org

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biopharminternational.comeuropa.eu For a chromatographic method, specificity is demonstrated by showing that the peak for 2-Cyclohexylbiphenyl is well-resolved from other potential components in the sample. europa.eu This can be achieved by analyzing spiked placebo samples or by comparing the chromatograms of blank samples with those containing a known concentration of 2-Cyclohexylbiphenyl. ikev.org Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is not co-eluting with any other substance. oup.comresearchgate.net

Linearity and Range

Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgmdpi.com

To determine linearity, a series of standard solutions of 2-Cyclohexylbiphenyl at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) versus the concentration. The relationship is typically evaluated using the method of least squares regression. ich.org A high correlation coefficient (r²) is indicative of a strong linear relationship. mdpi.comresearchgate.net

Table 1: Representative Linearity Data for Biphenyl Analysis This table presents typical data for a related compound, biphenyl, to illustrate the validation parameter.

| Parameter | Result |

|---|---|

| Analyte | Biphenyl |

| Concentration Range | 1.0 - 100.0 µg/mL |

| Number of Points | 7 |

| Regression Equation | y = 12345x + 678 |

| Correlation Coefficient (r²) | > 0.999 |

Data modeled after findings for biphenyl analysis. e-jkfn.org

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. e-jkfn.orgcipac.org The analysis is performed on at least three different concentration levels, covering the specified range of the method. ikev.org The percentage of recovery of the analyte is then calculated.

Table 2: Example of Accuracy Results from a Spiked Sample Recovery Study This table presents typical data for a related compound, biphenyl, to illustrate the validation parameter.

| Spike Level (µg/mL) | Amount Added (µg) | Amount Recovered (µg) | Recovery (%) |

|---|---|---|---|

| Low (10) | 10.0 | 9.94 | 99.4 |

| Medium (50) | 50.0 | 48.95 | 97.9 |

| High (100) | 100.0 | 98.80 | 98.8 |

| Average Recovery | 98.7 |

Data modeled after findings for biphenyl analysis. e-jkfn.org

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). iosrphr.org Precision is considered at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. ikev.org

Intermediate Precision (Inter-day precision): This expresses within-laboratory variations, such as different days, different analysts, or different equipment. peerj.com

Table 3: Representative Precision Data for Biphenyl Analysis This table presents typical data for a related compound, biphenyl, to illustrate the validation parameter.

| Precision Level | Concentration (µg/mL) | RSD (%) |

|---|---|---|

| Repeatability (Intra-day) | 50 | < 1.0% |

| Intermediate Precision (Inter-day) | 50 | < 2.0% |

Data modeled after findings for biphenyl analysis. e-jkfn.orgpeerj.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.comofnisystems.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. e-jkfn.orgofnisystems.com These limits are crucial for the analysis of trace amounts of substances. They are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ofnisystems.com

Table 4: Illustrative LOD and LOQ Values for Biphenyl Analysis This table presents typical data for a related compound, biphenyl, to illustrate the validation parameter.

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.04 |

| Limit of Quantitation (LOQ) | 0.13 |

Data modeled after findings for biphenyl analysis. e-jkfn.org

Environmental Transformation and Degradation Mechanisms of 2 Cyclohexylbiphenyl Analogs

Biotic Transformation Pathways of Cyclohexylbiphenyls

Biotic transformations, mediated by microorganisms and their enzymes, are often the primary mechanisms for the complete degradation of persistent organic pollutants in the environment.

A wide range of bacteria, fungi, and other microorganisms have the metabolic capability to degrade aromatic hydrocarbons. mdpi.com The degradation of biphenyl (B1667301) and its chlorinated analogs (PCBs) is well-studied and typically proceeds through a specific catabolic pathway known as the bph pathway. ethz.chresearchgate.net It is highly probable that the biphenyl moiety of 2-cyclohexylbiphenyl is degraded via a similar mechanism.

The aerobic degradation of the biphenyl structure generally involves the following steps:

Dioxygenation : The process is initiated by a multi-component enzyme, biphenyl dioxygenase, which incorporates two oxygen atoms into one of the aromatic rings to form a cis-dihydrodiol. walshmedicalmedia.com

Dehydrogenation : A dehydrogenase enzyme then oxidizes the cis-dihydrodiol to a dihydroxybiphenyl compound (a catechol derivative). walshmedicalmedia.com

Ring Cleavage : A second dioxygenase cleaves the dihydroxylated ring through either ortho or meta cleavage pathways. researchgate.netwalshmedicalmedia.com

Further Metabolism : The resulting aliphatic acid products are then funneled into central metabolic pathways, such as the Krebs cycle.

The degradation of the cyclohexyl ring is likely to follow pathways established for other cycloalkanes. This can involve the introduction of a hydroxyl group by a monooxygenase, followed by oxidation to a ketone, and subsequent ring cleavage through a Baeyer-Villiger oxidation, ultimately leading to aliphatic dicarboxylic acids that can be further metabolized. The presence of both a biphenyl and a cyclohexyl moiety may require the synergistic action of different microbial species or versatile metabolic pathways within a single organism. nih.govjhu.edu

Table 1: Key Microbial Genera Involved in Biphenyl Degradation

| Genus | Environment | Reference |

| Pseudomonas | Soil, Sediment | ethz.chucd.ienih.gov |

| Rhodococcus | Soil, Sediment | walshmedicalmedia.comnih.gov |

| Burkholderia | Soil | ucd.ie |

| Comamonas | Sediment | researchgate.net |

| Achromobacter | Sediment | elsevierpure.com |

| Microbacterium | Not specified | nih.gov |

| Alcaligenes | Not specified | koreascience.kr |

The microbial degradation of cyclohexylbiphenyls is catalyzed by a series of specific enzymes. The key enzymes involved in the degradation of the biphenyl moiety are encoded by the bph gene cluster. walshmedicalmedia.com

The "upper" biphenyl pathway consists of four main enzymes:

Biphenyl dioxygenase (BphA) : A three-component Rieske non-heme iron oxygenase that catalyzes the initial dihydroxylation of the biphenyl ring. walshmedicalmedia.com This is often the rate-limiting step and determines the substrate specificity. ethz.ch

cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) : An NAD⁺-dependent dehydrogenase that converts the cis-dihydrodiol to 2,3-dihydroxybiphenyl. walshmedicalmedia.com

2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) : An extradiol dioxygenase that catalyzes the meta-cleavage of the catechol-like intermediate. walshmedicalmedia.com

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) : A hydrolase that cleaves the ring-fission product, yielding benzoic acid and 2-hydroxypenta-2,4-dienoate. walshmedicalmedia.com

The enzymatic degradation of the cyclohexane (B81311) ring is less specific to a single pathway but generally involves enzymes such as: nih.govmdpi.com

Cyclohexane monooxygenase : Introduces a hydroxyl group onto the ring.

Cyclohexanol dehydrogenase : Oxidizes the hydroxyl group to a ketone.

Cyclohexanone monooxygenase : A Baeyer-Villiger monooxygenase that inserts an oxygen atom into the ring, forming a lactone, which can then be hydrolyzed to open the ring.

The efficiency of these enzymatic pathways can be influenced by the specific structure of the cyclohexylbiphenyl analog.

Table 2: Key Enzymes in the Biphenyl Degradation Pathway

| Enzyme | Gene | Function | Reference |

| Biphenyl dioxygenase | bphA | Dihydroxylation of the aromatic ring | walshmedicalmedia.com |

| cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase | bphB | Dehydrogenation to form dihydroxybiphenyl | walshmedicalmedia.com |

| 2,3-Dihydroxybiphenyl-1,2-dioxygenase | bphC | meta-cleavage of the aromatic ring | walshmedicalmedia.com |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | bphD | Hydrolysis of the ring cleavage product | walshmedicalmedia.com |

Applications of 2 Cyclohexylbiphenyl in Materials Science Research

Liquid Crystalline Materials Development